molecular formula C14H20N2O2 B12223760 3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one

3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one

Cat. No.: B12223760
M. Wt: 248.32 g/mol
InChI Key: JEZBLKRPCWOENS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, an azetidine ring, and a butanone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one typically involves multiple steps, including addition, oximization, and esterification reactions. The starting materials often include 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid . The reaction conditions are generally moderate, ensuring high yields and efficient synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved.

Scientific Research Applications

3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal pathogens by interfering with their cellular processes . The compound may bind to specific enzymes or receptors, disrupting normal cellular functions and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: This compound shares a similar pyridine and butanone structure but differs in the position of the pyridine ring.

    3,3-Dimethyl-1-(pyridin-2-yl)butan-2-one: Another similar compound with a different pyridine ring position.

    3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one: This compound has a similar structure but lacks the azetidine ring.

Uniqueness

3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one is unique due to the presence of the azetidine ring and the specific positioning of the pyridine ring. These structural features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3,3-dimethyl-1-(3-pyridin-4-yloxyazetidin-1-yl)butan-1-one

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)8-13(17)16-9-12(10-16)18-11-4-6-15-7-5-11/h4-7,12H,8-10H2,1-3H3

InChI Key

JEZBLKRPCWOENS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)OC2=CC=NC=C2

Origin of Product

United States

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